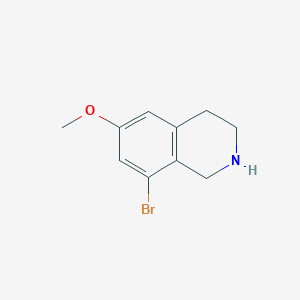
8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
“8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline” is a derivative of tetrahydroisoquinoline, a large group of natural products . Tetrahydroisoquinolines (THIQ) are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives .
Molecular Structure Analysis
The molecular structure of “8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline” can be represented by the SMILES string Cl.COc1ccc2CNCCc2c1 . This compound has a molecular weight of 199.68 .
Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .
Physical And Chemical Properties Analysis
The physical form of a similar compound, “6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride”, is solid . The melting point is between 37-41 °C .
Scientific Research Applications
-
Scientific Field: Organic and Medicinal Chemistry
- Application Summary : THIQs form an important class of isoquinoline alkaloids, which are a large group of natural products . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They are also known to function as antineuroinflammatory agents .
- Methods of Application : Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .
- Results or Outcomes : Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .
-
Scientific Field: Multicomponent Reactions
- Application Summary : Considerable research interest has been witnessed toward the synthesis of C(1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinolines, since they can act as precursors for various alkaloids displaying multifarious biological activities .
- Methods of Application : This involves various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .
- Results or Outcomes : These reactions have been used to synthesize various biologically active molecules containing the THIQ motif .
-
Scientific Field: Neurodegenerative Disorders
- Application Summary : THIQ-based natural and synthetic compounds exert diverse biological activities against various neurodegenerative disorders . N-benzyl THIQs are known to function as antineuroinflammatory agents .
- Methods of Application : The synthesis of these compounds involves various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
- Results or Outcomes : These compounds have shown promising results in the treatment of neurodegenerative disorders .
-
Scientific Field: Asymmetric Catalysis
- Application Summary : THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
- Methods of Application : The synthesis of these compounds involves various new and environmentally friendly methods .
- Results or Outcomes : These compounds have been used as chiral scaffolds in asymmetric catalysis .
Safety And Hazards
The safety information for a similar compound, “6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride”, includes hazard statements H302 - H411, indicating it is harmful if swallowed and toxic to aquatic life with long lasting effects . Precautionary statements include P264 - P270 - P273 - P301 + P312 - P391 - P501, suggesting measures for personal protection, prevention of environmental contamination, and specific actions in case of accidental ingestion .
Future Directions
The future directions in the research of tetrahydroisoquinoline derivatives like “8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline” could involve the development of novel THIQ analogs with potent biological activity . There is also a growing interest in exploring various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
properties
IUPAC Name |
8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-13-8-4-7-2-3-12-6-9(7)10(11)5-8/h4-5,12H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSBODFYCJJZET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNCC2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235698 | |
| Record name | 8-Bromo-1,2,3,4-tetrahydro-6-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1220694-87-0 | |
| Record name | 8-Bromo-1,2,3,4-tetrahydro-6-methoxyisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220694-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-1,2,3,4-tetrahydro-6-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

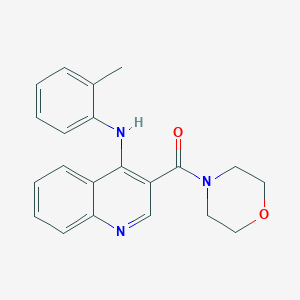
![(4-fluorophenyl)-[4-(3-methyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B1650987.png)
![1-[(2,6-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]-N-(4-methoxybenzyl)piperidine-3-carboxamide](/img/structure/B1650991.png)
![3-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B1650994.png)
![5-[(diethylamino)sulfonyl]-1-methyl-N-(2-morpholin-4-ylethyl)-1H-indole-2-carboxamide](/img/structure/B1650996.png)
![N-(2-chlorophenyl)-2-[3-oxo-6-(pyrrolidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetamide](/img/structure/B1650997.png)
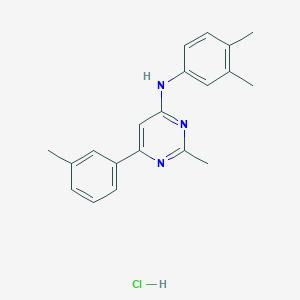
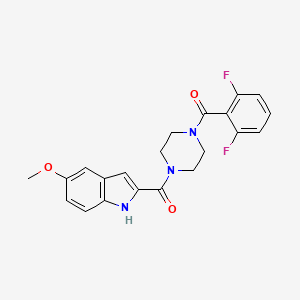
![N-[2-(2,4-dimethoxyphenyl)ethyl]-2-(4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-3(4H)-yl)acetamide](/img/structure/B1651002.png)
![6-(Butyrylamino)-2-[4-(2-chlorophenyl)piperazin-1-yl]quinoline-4-carboxylic acid](/img/structure/B1651003.png)
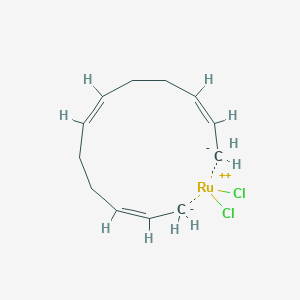
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-[(phenylsulfonyl)amino]quinoline-4-carboxylic acid](/img/structure/B1651005.png)
![(2-Butyl-1-benzofuran-3-yl)(4-{[2-(diethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone](/img/structure/B1651006.png)
![(1R,9S)-11-(4-Fluorobenzoyl)-5-pyridin-3-yl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1651007.png)